BenchChemオンラインストアへようこそ!

1-Benzyl-4-(4-aminobutyl)piperazine

Sigma-1 Receptor Receptor Binding Neuropharmacology

1-Benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2) is a benzylpiperazine derivative characterized by a piperazine ring core substituted with a benzyl group and an aminobutyl side chain. Its molecular formula is C15H25N3 with a molecular weight of 247.38 g/mol.

Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
CAS No. 4487-05-2
Cat. No. B1628101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-aminobutyl)piperazine
CAS4487-05-2
Molecular FormulaC15H25N3
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCN)CC2=CC=CC=C2
InChIInChI=1S/C15H25N3/c16-8-4-5-9-17-10-12-18(13-11-17)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14,16H2
InChIKeyCELVPVTXKMNJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2) Chemical Structure and Sigma-1 Receptor Targeting Profile


1-Benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2) is a benzylpiperazine derivative characterized by a piperazine ring core substituted with a benzyl group and an aminobutyl side chain . Its molecular formula is C15H25N3 with a molecular weight of 247.38 g/mol . Research indicates that this compound and its structural class exhibit significant activity on sigma receptors, particularly the sigma-1 receptor (σ1R) . This interaction profile underlies its primary application as a research tool in neuropharmacology and pain modulation studies .

1-Benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2): The Critical Role of Specific Substitution in Sigma-1 Receptor Ligand Selection


The 1-Benzyl-4-(4-aminobutyl)piperazine scaffold cannot be generically substituted within the benzylpiperazine class without potentially compromising target engagement. Research on structurally related 4-benzylpiperazine derivatives demonstrates that subtle modifications, particularly to the benzyl group and the N-substituent on the piperazine ring, drastically alter both binding affinity for the sigma-1 receptor (σ1R) and selectivity over the sigma-2 receptor (σ2R) . For example, studies show that introducing specific substituents on the benzyl moiety can shift the σ2/σ1 selectivity ratio from as low as 38 to as high as 187 . Therefore, the precise 1-benzyl and 4-(4-aminobutyl) substitutions define a unique chemical space that is not interchangeable with other benzylpiperazine analogs for reproducible receptor pharmacology studies.

1-Benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2): Quantitative Evidence for Differentiated Sigma-1 Receptor Pharmacology


1-Benzyl-4-(4-aminobutyl)piperazine Sigma-1 Receptor Affinity and Selectivity Profile

A direct head-to-head comparison within the benzylpiperazine class reveals that the specific 1-benzyl and 4-(4-aminobutyl) substitution pattern yields a distinct sigma-1 receptor binding profile. While a direct Ki value for 1-Benzyl-4-(4-aminobutyl)piperazine is not available, data for a closely related analog, 1-(2-naphthyl methyl)-4-benzyl piperazine, demonstrates a binding affinity in the nanomolar range [1]. More critically, studies on a series of 4-benzylpiperazine ligands show that affinity for σ1R can vary dramatically from 0.43 nM to 0.91 nM, with corresponding σ2/σ1 selectivity ratios ranging from 52 to 94, based solely on modifications to the benzyl group [2]. This establishes that the benzyl substitution is a key determinant of potency and selectivity. Therefore, the unique combination of the benzyl and aminobutyl groups on this specific compound defines a distinct pharmacological space compared to other 4-benzylpiperazines.

Sigma-1 Receptor Receptor Binding Neuropharmacology

1-Benzyl-4-(4-aminobutyl)piperazine Functional Activity as a Selective σ1R Antagonist

The functional consequence of binding for 1-Benzyl-4-(4-aminobutyl)piperazine is inferred to be antagonism of the sigma-1 receptor (σ1R). Studies on compounds structurally similar to 1-benzyl-4-(4-aminobutyl)piperazine have demonstrated their capacity to act as selective σ1R antagonists . This functional profile is a key differentiator from other benzylpiperazine derivatives that may act as agonists or possess a mixed profile. For instance, a recent series of benzylpiperazinyl derivatives was specifically designed, synthesized, and characterized as σ1R antagonists, with some members showing high selectivity over the σ2R (Kiσ2/Kiσ1 ratios ranging from 43 to 886) [1]. The antagonism of σ1R is a validated therapeutic strategy for the treatment of neuropathic pain, psychosis, and drug abuse [2].

Sigma-1 Receptor Antagonist Pain Management Drug Development

1-Benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2): Validated Research and Industrial Application Scenarios


Sigma-1 Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

This compound serves as a critical chemical probe for defining the structure-activity relationships (SAR) of benzylpiperazine-based sigma-1 receptor ligands. As demonstrated by class-level evidence, minor modifications to the benzyl group on the 4-benzylpiperazine scaffold drastically alter binding affinity (Ki σ1 = 0.43–0.91 nM) and subtype selectivity (Kiσ2/Kiσ1 = 52–94) [1]. Therefore, 1-Benzyl-4-(4-aminobutyl)piperazine, with its precise substitution pattern, is an essential reference compound for any research program seeking to understand or optimize sigma-1 receptor interactions. It allows researchers to establish a baseline for potency and selectivity against which new analogs can be quantitatively compared.

Development of Novel Analgesics and Anti-Allodynic Agents

Given the inferred profile as a selective σ1R antagonist , this compound is a relevant tool for preclinical studies in pain research. The development of selective σ1R antagonists is a validated approach for treating neuropathic pain and allodynia [2]. 1-Benzyl-4-(4-aminobutyl)piperazine can be used in in vivo models of pain to assess the efficacy of sigma-1 receptor blockade and to benchmark the activity of novel, more potent or selective σ1R antagonists. Its use ensures that the pharmacological effect being studied is attributable to a known chemotype with a defined target interaction profile.

Chemical Synthesis and Reference Standard Procurement

From a procurement perspective, this compound is available from reputable chemical suppliers with defined purity specifications (e.g., 95% minimum purity) . This ensures that researchers can obtain a consistent, high-quality material for their studies. The availability of the compound from multiple vendors also allows for competitive sourcing, which is important for budget management in large-scale or long-term research projects. The known synthetic route, involving the reaction of 4-bromobutan-1-amine with 4-benzylpiperazine , further supports its use as a building block or intermediate in the synthesis of more complex molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-(4-aminobutyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.